molecular formula C14H25N3O3 B2907107 N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953199-54-7

N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2907107
CAS No.: 953199-54-7
M. Wt: 283.372
InChI Key: OFLAZKMBIWJOQG-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a high-purity oxalamide-based compound of significant interest in pharmacological research, particularly for its potential as a modulator of the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-modulated transcription factor that plays a critical role in regulating immune responses, maintaining tissue homeostasis, and mediating the effects of various environmental and endogenous ligands . This receptor is highly expressed in barriers such as the intestine, lung, and skin, where it helps integrate signals from the local microbiome and balance immune system activity . Compounds that can modulate the AhR pathway, especially those with antagonistic activity, are being investigated for their utility in the treatment of a range of diseases, including certain solid tumors and autoimmune conditions . This product is intended for research purposes only, specifically for in vitro and pre-clinical investigations aimed at elucidating AhR signaling pathways and evaluating the therapeutic potential of its modulators. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-cyclopropyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-20-9-8-17-6-4-11(5-7-17)10-15-13(18)14(19)16-12-2-3-12/h11-12H,2-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLAZKMBIWJOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and the piperidinylmethyl moiety. These components are then coupled using oxalamide as a linker. The reaction conditions often require the use of a strong base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced forms of the compound.

  • Substitution: Formation of substituted derivatives at the piperidinylmethyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can be used to study protein interactions and enzyme inhibition. Its unique structure allows it to bind selectively to certain biological targets.

Medicine: In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or aggregation.

Industry: In industry, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves binding to specific molecular targets. The cyclopropyl group enhances binding affinity, while the methoxyethylpiperidinylmethyl group provides specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

The following analysis compares N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide with structurally related oxalamide derivatives, focusing on molecular properties, substituent effects, and inferred biological relevance.

Structural and Molecular Comparisons

Table 1: Molecular Properties of Oxalamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Source
This compound (Target) C16H28N3O3* 310.4* Cyclopropyl, 2-methoxyethyl-piperidinylmethyl N/A
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide C20H33N3O3 363.5 Cyclohexenylethyl, tetrahydrofuran-piperidinylmethyl
N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide C22H28N4O3 396.5 2-ethoxyphenyl, 2-methylpyridinyl-piperidinylmethyl
N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide C18H33N3O3 339.5 Cycloheptyl, 2-methoxyethyl-piperidinylmethyl
N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide C16H24N4O4 336.4 Isoxazolyl, tetrahydropyran-piperidinylmethyl
N1-(4-methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide C22H29N3O5S2 479.6 4-methoxyphenethyl, thiophene-sulfonyl-piperidinylethyl

*Note: Molecular formula and weight for the target compound are inferred from analogous structures in the evidence.

Key Observations:

Substituent Effects on Molecular Weight: The target compound (MW ~310.4) is lighter than analogs with bulkier substituents, such as the cycloheptyl derivative (MW 339.5) or the thiophene-sulfonyl-containing compound (MW 479.6) . Aromatic and heteroaromatic groups (e.g., pyridinyl in , isoxazolyl in ) increase molecular weight and polarity, which may influence solubility and target binding.

Piperidine Modifications: The 2-methoxyethyl group on the piperidine nitrogen (target compound and ) introduces ether functionality, enhancing hydrophilicity compared to alkyl or aryl substitutions (e.g., tetrahydrofuran in ).

Backbone Flexibility :

  • The oxalamide backbone provides rigidity, but substituents like cyclohexenylethyl or phenethyl introduce conformational flexibility, which could modulate interactions with dynamic binding pockets.

Q & A

Q. What are the critical steps in synthesizing N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, and how can side reactions be minimized?

  • Methodological Answer : Synthesis typically involves: (i) Preparation of the 1-(2-methoxyethyl)piperidin-4-ylmethyl intermediate via nucleophilic substitution or reductive amination. (ii) Coupling with cyclopropylamine using oxalyl chloride or carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the oxalamide core. Key challenges include controlling reaction temperatures (e.g., 0–5°C for oxalyl chloride reactions) and using anhydrous solvents (e.g., DCM, DMF) to suppress hydrolysis. Side products like over-alkylated piperidine derivatives can be minimized via stoichiometric control and intermediate purification (e.g., column chromatography) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To confirm the presence of the cyclopropyl group (characteristic δ 0.5–1.5 ppm protons) and methoxyethyl-piperidine moiety.
  • HRMS (High-Resolution Mass Spectrometry) : For exact mass verification (e.g., expected [M+H]+ ion).
  • HPLC-PDA : To assess purity (>95%) and detect residual solvents/byproducts.
    Comparative analysis with spectral data from analogous oxalamides (e.g., PubChem entries) is recommended .

Q. What initial biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase inhibition : Use ADP-Glo™ assays for kinases like RSK or MAPK, given the piperidine moiety’s role in ATP-binding pocket interactions.
  • Cellular viability (MTT assay) : Screen against cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 μM concentrations.
  • Solubility testing : Employ shake-flask method in PBS (pH 7.4) to guide in vitro dosing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across different biological assays?

  • Methodological Answer : Discrepancies may arise from: (i) Assay conditions : Varying ATP concentrations in kinase assays can alter IC50. Standardize using [ATP] = Km. (ii) Cell line heterogeneity : Validate target expression via Western blot before testing. (iii) Compound stability : Perform LC-MS stability studies in assay buffers (e.g., DMEM + 10% FBS) to rule out degradation. Cross-validate data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies predict this compound’s binding mode to biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Glide) : Use crystal structures of target proteins (e.g., RSK2, PDB: 3R3X) to model interactions. The methoxyethyl group may occupy hydrophobic pockets, while the oxalamide forms hydrogen bonds.
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; monitor RMSD of ligand-protein complexes.
    Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. How does the cyclopropyl group influence metabolic stability compared to bulkier substituents?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) + NADPH, monitor parent compound depletion via LC-MS/MS. Cyclopropane’s strain-free structure reduces CYP450-mediated oxidation vs. bulky groups (e.g., biphenyl).
  • Computational ADMET : Tools like SwissADME predict higher metabolic stability (T1/2 > 40 min in HLMs) due to reduced steric hindrance .

Key Research Considerations

  • Stereochemistry : The piperidine ring’s conformation (chair vs. boat) affects biological activity. Use NOESY NMR or X-ray crystallography to confirm 3D structure .
  • Scale-up Challenges : Transitioning from mg to gram-scale requires optimizing coupling reactions (e.g., switch from EDC to TBTU for higher yields) .

For further inquiries, consult PubChem data (CID: [Relevant Entries]) and primary literature on oxalamide pharmacophores.

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